Emamectin benzoate

描述

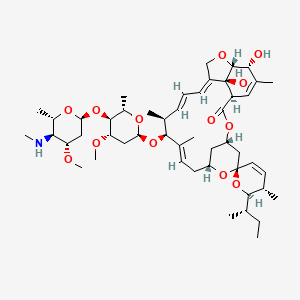

MK-244, also known as Emamectin Benzoate, is a semi-synthetic derivative of Avermectin. It is widely recognized for its broad-spectrum insecticidal and acaricidal activity. This compound is primarily used as a nervous system toxicant in insects, where it binds to gamma-aminobutyric acid (GABA) receptors .

准备方法

合成路线和反应条件: 伊维菌素苯甲酸酯是通过从阿维菌素开始的半合成过程合成的。 该过程包括将阿维菌素选择性氧化形成依马美ctin,然后与苯甲酸酯化生成依马美ctin苯甲酸酯 .

工业生产方法: 伊维菌素苯甲酸酯的工业生产涉及大规模发酵链霉菌属以生产阿维菌素。 然后通过氧化和酯化对阿维菌素进行化学修饰,以生成依马美ctin苯甲酸酯 .

反应类型:

氧化: 伊维菌素苯甲酸酯会发生氧化反应,这对它从阿维菌素的合成至关重要.

还原: 还原反应不太常见,但可能在特定条件下发生。

取代: 取代反应可能发生,特别是在强亲核试剂的存在下。

常用试剂和条件:

氧化剂: 在初始步骤中用于将阿维菌素转化为依马美ctin。

苯甲酸: 在酯化步骤中用于形成依马美ctin苯甲酸酯.

主要产物:

科学研究应用

Agricultural Applications

1.1 Pest Control

Emamectin benzoate is primarily utilized for controlling agricultural pests. It acts as a neurotoxin by binding to gamma-aminobutyric acid (GABA) receptors, leading to paralysis and death in targeted insects. Its effectiveness has been documented against various pests:

- Lepidopteran Pests : this compound is effective against caterpillars such as Helicoverpa armigera and Plutella xylostella, which are significant threats to crops like cotton and cabbage .

- Root-Knot Nematodes : Recent studies have shown that soil applications of this compound can control Meloidogyne incognita, a nematode that adversely affects tomato plants, resulting in significant yield increases .

1.2 Application Methods

- Foliar Application : Traditionally, this compound is applied as a foliar spray. This method is effective but may pose risks to non-target organisms.

- Soil Application : More recently, soil application has gained popularity due to its reduced risk to beneficial insects and lower toxicity to applicators . Laboratory and field trials indicate that this method maintains plant health while effectively controlling nematodes .

Aquaculture Applications

This compound is also employed in aquaculture, particularly for controlling ectoparasites in fish farming:

- Anti-parasitic Use : It is used to manage sea lice infestations in salmon farms. The compound's efficacy against these parasites has been confirmed through various studies .

- Pharmacokinetics : Research on the pharmacokinetics of this compound in fish species like crucian carp reveals slow metabolism and significant tissue distribution, which are crucial for understanding its safety and efficacy in aquaculture settings .

Immunotoxicity Concerns

While this compound is effective against pests, there are growing concerns regarding its potential immunotoxic effects on non-target organisms:

- Zebrafish Studies : Research indicates that exposure to environmentally relevant doses of this compound can lead to embryo mortality, delayed hatching, and malformations in zebrafish. Additionally, it was found to decrease the number of immune cells like neutrophils and macrophages .

- Human Health Risks : Although direct immunotoxicity to humans remains unclear, case studies have reported poisoning incidents leading to severe symptoms such as gastrointestinal distress and neurological effects .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Burg et al. (1979) | Initial discovery | Established this compound's mechanism as a chloride channel activator leading to insect paralysis. |

| Ishtiaq et al. (2014) | Efficacy against lepidopteran pests | Confirmed broad-spectrum activity against multiple pest species with minimal impact on beneficial insects. |

| Zhang et al. (2015) | Nematode control | Demonstrated significant yield increases in tomatoes treated with soil-applied this compound against Meloidogyne incognita. |

| Liu et al. (2024) | Immunotoxicity study | Found that exposure led to decreased immune cell counts in zebrafish, raising concerns about environmental impacts. |

作用机制

依马美ctin苯甲酸酯通过与昆虫的γ-氨基丁酸(GABA)受体结合来发挥其作用。这种结合会破坏神经信号,导致昆虫瘫痪和死亡。 该化合物还会诱导活性氧(ROS)介导的DNA损伤和凋亡 .

类似化合物:

阿维菌素: 依马美ctin苯甲酸酯的母体化合物。

伊维菌素: 阿维菌素的另一种衍生物,具有相似的杀虫特性。

米尔贝霉素: 一种结构相关的化合物,具有相似的生物活性.

独特性: 依马美ctin苯甲酸酯因其高效力和对多种害虫的广谱活性而独树一帜。 其半合成性质可以更好地控制其化学性质和功效 .

相似化合物的比较

Avermectin: The parent compound from which Emamectin Benzoate is derived.

Ivermectin: Another derivative of Avermectin with similar insecticidal properties.

Milbemycin: A structurally related compound with similar biological activity.

Uniqueness: this compound is unique due to its high potency and broad-spectrum activity against a wide range of insect pests. Its semi-synthetic nature allows for greater control over its chemical properties and efficacy .

生物活性

Emamectin benzoate (EB) is a semisynthetic derivative of avermectin, primarily used as an insecticide for controlling agricultural pests, particularly lepidopteran larvae. Its unique biological activity stems from its mechanism of action, efficacy against a broad spectrum of pests, and its environmental impact. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.

This compound functions by binding to glutamate-gated chloride channels in the nervous system of insects, leading to paralysis and death. This mechanism is similar to that of avermectin but exhibits enhanced potency and selectivity towards target pests while being less harmful to beneficial insects.

Efficacy Against Pests

EB is effective against various insect pests, including:

- Lepidopteran larvae : Highly effective against species such as Spodoptera frugiperda (fall armyworm) and Helicoverpa armigera (cotton bollworm).

- Thrips : Demonstrated efficacy in controlling Megalurothrips usitatus when used in combination with biopesticides like Beauveria bassiana .

- Nematodes : Exhibits nematicidal activity against root-knot nematodes, enhancing tomato yield .

Enzymatic Activity and Resistance

A study investigated the enzymatic and transcriptional responses in the second instar of Paederus fuscipes exposed to EB. The results indicated:

- Esterase activity increased with higher concentrations and longer exposure times.

- Glutathione S-transferase (GST) activity remained relatively stable across treatments.

- Changes in detoxification enzyme activities were linked to potential resistance mechanisms in insects .

Immunotoxicity Studies

Recent research explored the immunotoxic effects of EB on zebrafish embryos. Key findings included:

- Increased embryo mortality and delayed hatching.

- Significant reductions in neutrophil and macrophage counts post-exposure.

- Metabolomics identified glycerophospholipid metabolism as a critical pathway affected by EB exposure .

Case Studies

- Synergistic Effects with Biopesticides : A study demonstrated that combining EB with Beauveria bassiana significantly enhanced pest control efficacy against Megalurothrips usitatus, suggesting potential for integrated pest management strategies .

- Health Risks in Agricultural Workers : A cross-sectional study assessed health effects among farm workers exposed to EB. Findings highlighted acute symptoms consistent with pesticide exposure, emphasizing the need for improved safety protocols .

Data Tables

属性

CAS 编号 |

155569-91-8 |

|---|---|

分子式 |

C56H81NO15 |

分子量 |

1008.2 g/mol |

IUPAC 名称 |

[(2S,3S,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]-methylazanium;benzoate |

InChI |

InChI=1S/C49H75NO13.C7H6O2/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39;8-7(9)6-4-2-1-3-5-6/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3;1-5H,(H,8,9)/b14-13+,28-16+,33-15+;/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42+,43-,44+,45-,46+,48+,49+;/m0./s1 |

InChI 键 |

GCKZANITAMOIAR-XWVCPFKXSA-N |

SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C.C1=CC=C(C=C1)C(=O)O |

手性 SMILES |

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)[NH2+]C)OC)OC)\C)C.C1=CC=C(C=C1)C(=O)[O-] |

规范 SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)[NH2+]C)OC)OC)C)C.C1=CC=C(C=C1)C(=O)[O-] |

外观 |

Solid powder |

颜色/形态 |

White to off-white powder Off-white crystalline powde |

密度 |

1.20 at 23 °C /Emamectin benzoate/ |

熔点 |

141-146 °C /Emamectin benzoate/ |

Key on ui other cas no. |

119791-41-2 155569-91-8 |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

log Kow: 5.9 at pH 9; water solubility: 0.1 mg/L at pH 9 In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/ |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4''-epi-methylamino-4''-deoxyavermectin B1 4''-epiacetylamino-4''-deoxyavermectin B1 4''-epiacetylamino-4''-deoxyavermectin B1, (4''R)-isomer avermectin B1, 4''-(acetylamino)-4''-deoxy-, (4''R)- emamectin GWN-1972 MK 243 MK-243 |

蒸汽压力 |

3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/ |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。